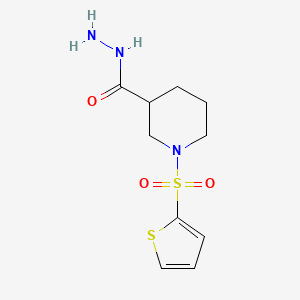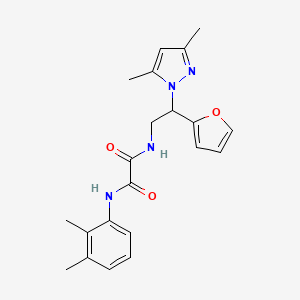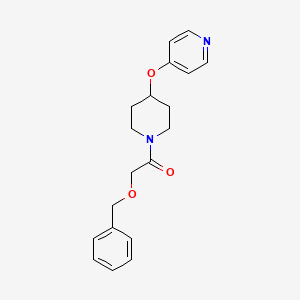
N-((1-benzylpiperidin-4-yl)methyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-benzylpiperidin-4-yl)methyl)cyclopropanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the sigma-1 receptor, which has been implicated in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
AlCl3-Promoted Formal [2 + 3]-Cycloaddition : Zhu et al. (2014) demonstrated a novel AlCl3-promoted [2 + 3]-cycloaddition using 1,1-cyclopropanes and N-benzylic sulfonamides, producing highly functionalized indane derivatives. This process, which offers a high-yielding procedure, highlights the use of N-benzylic sulfonamides in synthesizing complex organic compounds (Zhu et al., 2014).
Lewis Acid Catalyzed Annulations : Mackay et al. (2014) described the use of donor-acceptor cyclopropanes and ynamides in Sc(OTf)3-catalyzed (3 + 2)-annulations, leading to cyclopentene sulfonamides. This method is significant for the formation of highly functionalized molecules, demonstrating another application of sulfonamides in organic synthesis (Mackay et al., 2014).
Prodrug Forms for Sulfonamide Group : Larsen et al. (1988) explored various N-acyl derivatives of model sulfonamides, such as N-methylsulfonamides, for potential prodrug forms. Their study underlines the adaptability of sulfonamides in prodrug development, a crucial area in pharmaceuticals (Larsen et al., 1988).
Metabolism and Pharmacokinetics
- Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) discussed the use of Actinoplanes missouriensis for producing mammalian metabolites of LY451395, a biaryl-bis-sulfonamide. Their work highlights the role of sulfonamides in drug metabolism research, essential for understanding drug action and toxicity (Zmijewski et al., 2006).
Synthesis and Structural Studies
Total Synthesis of (+)-Aloperine : Brosius et al. (1999) reported the total synthesis of aloperine using a N-silylamine linkage, including a sulfonamide unit. This synthesis demonstrates the application of sulfonamides in creating complex natural products (Brosius et al., 1999).
Synthesis and QSAR Studies of Anticancer N-Acylbenzenesulfonamides : Żołnowska et al. (2015) synthesized a series of N-acylbenzenesulfonamides with anticancer properties and conducted QSAR studies. This research exemplifies the integration of sulfonamides in medicinal chemistry and drug design (Żołnowska et al., 2015).
Drug Metabolism and Pharmacology
Metabolism of Lu AA21004 : Hvenegaard et al. (2012) investigated the metabolic pathways of Lu AA21004, a novel antidepressant, elucidating the role of different cytochrome P450 enzymes. This study is crucial for understanding the metabolism of drugs containing sulfonamide groups (Hvenegaard et al., 2012).
Synthesis and Structural Analysis of Sulfonamide Compounds : Sarojini et al. (2012) synthesized and characterized a sulfonamide compound (4MNBS) and performed NBO and HOMO-LUMO analysis, demonstrating the role of sulfonamides in advanced molecular and structural studies (Sarojini et al., 2012).
Wirkmechanismus
Target of Action
The primary target of N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.
Mode of Action
It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of beta-amyloid peptide, thereby potentially mitigating the progression of neurodegenerative diseases.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the production of beta-amyloid peptide. By inhibiting Beta-secretase 1, the compound could disrupt the normal pathway of beta-amyloid peptide formation . The downstream effects of this disruption could include a reduction in the accumulation of beta-amyloid plaques, which are associated with neurodegenerative diseases.
Result of Action
The molecular and cellular effects of the compound’s action would likely be a reduction in the production of beta-amyloid peptide . This could potentially slow the progression of neurodegenerative diseases by reducing the accumulation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-21(20,16-6-7-16)17-12-14-8-10-18(11-9-14)13-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWWUSASWBIFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2834492.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2834493.png)

![5-Methyl-7-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2834496.png)

![N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2834502.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2834504.png)
![N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide](/img/structure/B2834506.png)

![4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2834509.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2834510.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2834511.png)
